tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859914
InChI: InChI=1S/C17H28N4O2/c1-5-14(18)13-6-7-15(19-12-13)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h6-7,12,14H,5,8-11,18H2,1-4H3
SMILES:
Molecular Formula: C17H28N4O2
Molecular Weight: 320.4 g/mol

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15859914

Molecular Formula: C17H28N4O2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C17H28N4O2
Molecular Weight 320.4 g/mol
IUPAC Name tert-butyl 4-[5-(1-aminopropyl)pyridin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H28N4O2/c1-5-14(18)13-6-7-15(19-12-13)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h6-7,12,14H,5,8-11,18H2,1-4H3
Standard InChI Key RRHGLMRJQXYVKE-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₃₀N₄O₂ and a molecular weight of 334.5 g/mol . Its IUPAC name, tert-butyl 4-[5-(1-aminopropyl)pyridin-2-yl]piperazine-1-carboxylate, reflects the tert-butyl carbamate group at the piperazine nitrogen and the 1-aminopropyl substituent at the 5-position of the pyridine ring.

Stereochemical and Substituent Considerations

The pyridine ring’s 2-position is linked to the piperazine core, while the 5-position bears a 1-aminopropyl chain (-CH₂CH₂CH₂NH₂). This configuration introduces stereochemical complexity, though the compound is typically synthesized as a racemic mixture unless chiral resolution is employed. The Boc group enhances solubility in organic solvents and protects the piperazine nitrogen during synthetic steps .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₀N₄O₂
Molecular Weight334.5 g/mol
Boiling PointEstimated 450–500°C (extrap.)
Density~1.2 g/cm³ (analog-based)
SolubilitySoluble in DMSO, DMF

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Nitro Intermediate Preparation: A pyridine derivative with a nitro group at the 5-position undergoes nucleophilic substitution with piperazine to form tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate .

  • Reduction of Nitro Group: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate .

  • Alkylation: The primary amine is alkylated with 1-bromopropane or equivalent reagents to introduce the 1-aminopropyl sidechain .

Critical Reaction Parameters

  • Hydrogenation Conditions: Reactions typically occur at 25–60°C under 1–3 atm H₂ pressure .

  • Alkylation Efficiency: Excess alkylating agent and bases like K₂CO₃ improve yields .

Physicochemical Properties

Thermal Stability

While exact data for this compound are unavailable, analogous Boc-protected piperazines exhibit melting points near 100°C and decompose above 200°C . The 1-aminopropyl group may lower thermal stability compared to simpler derivatives due to increased rotational freedom.

Solubility and Partitioning

The Boc group enhances lipid solubility (logP ≈ 2.5–3.0), making the compound soluble in dichloromethane, ethyl acetate, and tetrahydrofuran. Aqueous solubility is limited (<1 mg/mL) .

Pharmaceutical Applications

Role in Drug Discovery

Piperazine derivatives are ubiquitous in medicinal chemistry due to their ability to:

  • Act as conformational lockers in kinase inhibitors.

  • Enhance blood-brain barrier penetration in CNS-targeted drugs .

Case Study: Palbociclib Analogs

This compound is a structural analog of intermediates used in synthesizing palbociclib, a CDK4/6 inhibitor. The 1-aminopropyl group may optimize binding to kinase ATP pockets by introducing hydrogen-bonding interactions .

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